molecular formula C16H17FN2O2 B10916183 [3-(4-Fluorophenyl)-1,2-oxazol-5-yl](2-methylpiperidin-1-yl)methanone

[3-(4-Fluorophenyl)-1,2-oxazol-5-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B10916183
M. Wt: 288.32 g/mol
InChI Key: WWTZLGDEFRAEGK-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE is a synthetic organic compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a fluorophenyl group, an isoxazole ring, and a methylpiperidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.

    Attachment of Methylpiperidino Moiety: The final step involves the attachment of the methylpiperidino group through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon center.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine nitrogen, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Isoxazoline derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group and the isoxazole ring can enhance the compound’s bioactivity and pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the isoxazole and fluorophenyl groups.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. The methylpiperidino moiety can modulate the compound’s overall pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • 5-Amino-3-(4-fluorophenyl)isoxazole

Uniqueness

Compared to similar compounds, 3-(4-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE stands out due to the presence of the methylpiperidino group, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups allows for a broader range of applications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H17FN2O2/c1-11-4-2-3-9-19(11)16(20)15-10-14(18-21-15)12-5-7-13(17)8-6-12/h5-8,10-11H,2-4,9H2,1H3

InChI Key

WWTZLGDEFRAEGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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